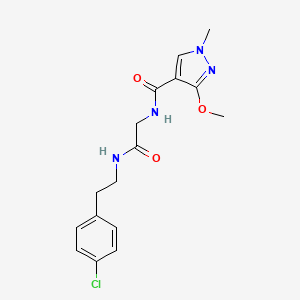![molecular formula C9H8BrN3O2 B2753106 methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1623416-92-1](/img/structure/B2753106.png)
methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” is a chemical compound. Its molecular formula is C8H8BrN3O2 . It is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . For instance, triazole intermediates were synthesized using a partially modified Cu (I)-catalyzed azide-alkyne cycloaddition . Another synthesis method involves the reaction of 4-bromo-N1-Methylbenzene-1,2-diamine .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a benzotriazole core, which is a bicyclic compound with a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring .Chemical Reactions Analysis
Benzotriazole, the core structure of the compound, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and application of compounds related to methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate have been explored in various contexts, revealing their potential in medicinal chemistry and organic synthesis. For instance, practical methods for synthesizing orally active CCR5 antagonists involve intermediate steps that utilize related bromo-carboxylate compounds. These methods highlight the significance of such compounds in developing treatments for conditions like HIV/AIDS, showcasing their role in pharmaceutical research (Ikemoto et al., 2005).
Cytotoxicity and Anticancer Properties
Research on stilbene linked 1,2,3-triazoles, synthesized through reactions involving similar triazole derivatives, has demonstrated moderate cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Das et al., 2021).
Structural and Molecular Studies
Investigations into the crystal and molecular structures of triazole derivatives, including those similar to this compound, provide insights into their chemical properties and interactions. These studies are crucial for understanding the potential applications of such compounds in materials science and molecular engineering, paving the way for the development of novel materials with specific chemical and physical properties (Boechat et al., 2010).
Environmental Persistence and Removal
The environmental impact and removal of benzotriazoles, including related compounds, have been a subject of study due to their widespread use as corrosion inhibitors and their presence in wastewater and the water cycle. Research in this area focuses on understanding the persistence of these compounds in the environment and developing effective methods for their removal, which is essential for maintaining water quality and environmental health (Reemtsma et al., 2010).
Propriétés
IUPAC Name |
methyl 6-bromo-3-methylbenzotriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(9(14)15-2)3-5(10)4-7(8)11-12-13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOITBAMMUMBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2N=N1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2753037.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)


![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)